Methyl 2,6-dichloro-4-hydroxybenzoate
Overview
Description
Methyl 2,6-dichloro-4-hydroxybenzoate is a chemical compound with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of 221.04 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-4-hydroxybenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-dichlorophenol with methyl chloroformate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Esterification: Carboxylic acids and acid chlorides in the presence of catalysts like sulfuric acid or pyridine.
Major Products
Scientific Research Applications
Methyl 2,6-dichloro-4-hydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-4-hydroxybenzoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 2,4-dichloro-6-hydroxybenzoate: A structural isomer with different substitution patterns on the benzene ring.
Uniqueness
Methyl 2,6-dichloro-4-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJAIOYPDTJOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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